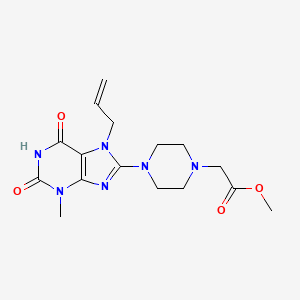

![molecular formula C34H34N4O8S2 B2979302 4-morpholin-4-ylsulfonyl-N-[4-[4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide CAS No. 392326-74-8](/img/structure/B2979302.png)

4-morpholin-4-ylsulfonyl-N-[4-[4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

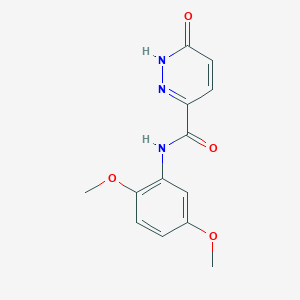

The compound is a complex organic molecule that contains morpholine and sulfonyl groups . Morpholine is a common moiety in medicinal chemistry known for its versatility . The sulfonyl group is a sulfur atom bonded to two oxygen atoms and is often used in the synthesis of sulfonamides .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and morpholinylsulfonyl groups. These groups could potentially participate in various intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the morpholinylsulfonyl and benzoyl groups. These groups could potentially undergo various chemical reactions, including nucleophilic substitutions or condensation reactions .Scientific Research Applications

Fluorescent Sensors and Probes

The compound’s unique structure makes it a promising candidate for designing fluorescent sensors. Researchers have explored its potential applications in detecting acidity, polarity, metal cations, and nitro-aromatic explosives . Its π-deficient character and availability of electron-lone pairs on the nitrogen atoms allow for tuning its electron-withdrawing strength. Additionally, controlled protonation of certain pyrimidine compounds, including this one, can lead to white light emission.

Organic Light Emitting Diodes (OLEDs)

Pyrimidine derivatives have been successfully employed as emitters in OLEDs, particularly for third-generation OLEDs based on thermally activated delayed fluorescence. The compound’s emission properties and stability make it an interesting candidate for use in OLEDs .

Two-Photon Absorption and Bio-imaging

4,6-Distyrylpyrimidine derivatives, including this compound, exhibit strong two-photon absorption properties. Researchers have developed numerous structures for bio-imaging applications, leveraging their ability to absorb light at longer wavelengths .

Optoelectronic Hybrid Materials

While not directly mentioned for this specific compound, related N,N’-diphenyl-N,N’-bis(1,1’-biphenyl)-4,4’-diamine derivatives have been used in organic–inorganic nanostructured hybrids. These hybrids, when combined with materials like anatase TiO2, can lead to interesting optoelectronic properties .

Synthetic Methods and Precursors

Understanding the synthetic pathways and intermediates for this compound is crucial. Researchers have reported the synthesis of related bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)amine, which serves as a precursor for preparing N,N-bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine . Such insights aid in optimizing the compound’s production.

Photophysical Properties and Solvatochromism

Detailed investigations into the compound’s photophysical properties, such as its emission behavior in different solvents, can provide valuable information. Researchers have observed solvatochromism, with emission ranging from blue in nonpolar n-heptane to orange in dichloromethane. Acid-induced shifts in charge transfer absorption bands and emission quenching have also been noted .

Safety and Hazards

Future Directions

Future research on this compound could involve studying its synthesis, physical and chemical properties, and potential biological activity. This could include conducting experimental studies to determine its solubility, stability, and reactivity, as well as in vitro and in vivo studies to investigate its potential biological effects .

properties

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-[4-[4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N4O8S2/c39-33(27-5-13-31(14-6-27)47(41,42)37-17-21-45-22-18-37)35-29-9-1-25(2-10-29)26-3-11-30(12-4-26)36-34(40)28-7-15-32(16-8-28)48(43,44)38-19-23-46-24-20-38/h1-16H,17-24H2,(H,35,39)(H,36,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNOHCGPUFIPOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34N4O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-morpholin-4-ylsulfonyl-N-[4-[4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

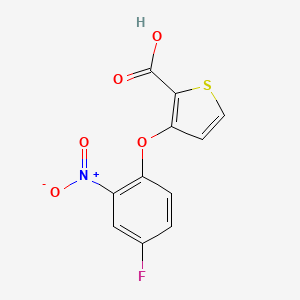

![4-nitro-N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)benzamide](/img/structure/B2979221.png)

![3-[3-(4-Ethylpiperazin-1-yl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2979222.png)

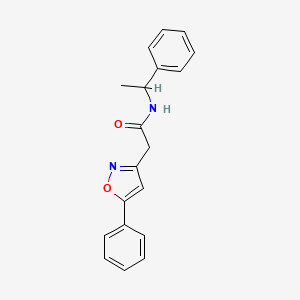

![N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2979223.png)

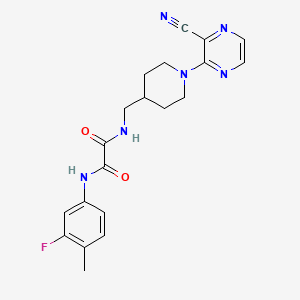

![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2979225.png)

![3-(3-fluorophenyl)-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2979232.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2979235.png)

![4-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-1H-pyrimidin-6-one;dihydrochloride](/img/structure/B2979241.png)